N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide
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Overview
Description
N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide is a chemical compound with a unique structure characterized by the presence of two methylsulfanyl groups and a dichlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with bis(methylsulfanyl)methanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives.
Substitution: Substituted benzamides and related compounds.
Scientific Research Applications
N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[bis(methylsulfanyl)methylidene]-4-methylbenzene-1-sulfonamide
- N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide
- N-[bis(methylsulfanyl)methylidene]-2-methoxybenzohydrazide
Uniqueness
N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide is a compound of significant interest in the fields of organic chemistry and pharmacology due to its potential biological activities. This article provides a detailed examination of its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a dichlorobenzamide core with two methylsulfanyl groups attached to a methylene bridge. The synthesis typically involves the reaction of 2,6-dichlorobenzoyl chloride with bis(methylsulfanyl)methanamine under controlled conditions to yield the desired product. This process is often conducted in an inert atmosphere to prevent degradation and followed by purification steps to isolate the compound effectively.
Biological Activity Overview
The compound has garnered attention for its potential antimicrobial and anticancer properties. Research indicates that it may interact with specific molecular targets, inhibiting certain enzymes or disrupting cellular processes, which leads to its observed biological effects.
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism involves the inhibition of bacterial growth through interference with metabolic pathways.
- Case Study : In vitro assays demonstrated that the compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL depending on the bacterial strain.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have revealed promising results. The compound has been shown to induce apoptosis in cancer cell lines.
- Case Study : A study involving human breast cancer cell lines (MCF-7) indicated that treatment with this compound led to a reduction in cell viability by approximately 70% at a concentration of 50 µM after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, suggesting that the compound triggers programmed cell death pathways.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, similar to other thioether compounds known for their enzyme-inhibiting properties.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound increases ROS levels within cells, leading to oxidative stress and subsequent cell death.
- Cell Cycle Arrest : Studies indicate that treated cancer cells exhibit cell cycle arrest at the G1 phase, preventing further proliferation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-[bis(methylsulfanyl)methylidene]-4-methylbenzene-1-sulfonamide | Methylsulfanyl groups; sulfonamide moiety | Moderate antimicrobial activity |
N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide | Similar structure; different halogen substitution | Lower anticancer efficacy |
N-[bis(methylsulfanyl)methylidene]-2-methoxybenzohydrazide | Benzohydrazide core; methoxy group | Limited biological data available |
This table illustrates that while there are similarities among these compounds, this compound demonstrates distinct biological activity profiles due to its unique structural features.
Properties
IUPAC Name |
N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NOS2/c1-15-10(16-2)13-9(14)8-6(11)4-3-5-7(8)12/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSXFKBBHSQYID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC(=O)C1=C(C=CC=C1Cl)Cl)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60321647 |
Source
|
Record name | Dimethyl (2,6-dichlorobenzoyl)carbonodithioimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60321647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116800-83-0 |
Source
|
Record name | Dimethyl (2,6-dichlorobenzoyl)carbonodithioimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60321647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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